Pan-RAF Biochemical Potency: Exarafenib vs. Belvarafenib, Naporafenib, and Plixorafenib
Exarafenib demonstrates balanced picomolar to low nanomolar potency across all three RAF isoforms (ARAF IC50 = 2.4 nM, BRAF = 3.5 nM, CRAF = 1.4 nM) [1]. In contrast, belvarafenib is 20-30× less potent against BRAF wild-type (IC50 = 41-56 nM) , naporafenib shows >30× weaker ARAF inhibition (ARAF IC50 = 6.4 nM) , and plixorafenib exhibits 6-16× weaker CRAF inhibition (CRAF IC50 = 23 nM) .
| Evidence Dimension | Biochemical IC50 against RAF isoforms |
|---|---|
| Target Compound Data | ARAF: 2.4 nM; BRAF: 3.5 nM; CRAF: 1.4 nM |
| Comparator Or Baseline | Belvarafenib: BRAF 41-56 nM, CRAF 2-5 nM; Naporafenib: ARAF 6.4 nM, BRAF 0.21 nM, CRAF 0.072 nM; Plixorafenib: BRAF(V600E) 3.8 nM, BRAF WT 14 nM, CRAF 23 nM |
| Quantified Difference | Exarafenib is 20-30× more potent vs. BRAF WT than belvarafenib; >30× more potent vs. ARAF than naporafenib; 6-16× more potent vs. CRAF than plixorafenib |
| Conditions | Biochemical kinase activity assays (ADP-Glo format for Exarafenib data) |
Why This Matters
Balanced high potency across all three RAF isoforms is critical for complete pathway blockade in tumors with dimer-dependent signaling; isoform-sparing profiles may leave residual signaling through alternate RAF protomers.
- [1] Chen YK, Kanouni T, Arnold LD, et al. The Discovery of Exarafenib (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition. J Med Chem. 2024;67(3):2156-2172. doi:10.1021/acs.jmedchem.3c01830 View Source
